molecular formula C18H18FNO3S B5607614 methyl 4-ethyl-2-{[3-(4-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate

methyl 4-ethyl-2-{[3-(4-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate

Cat. No. B5607614
M. Wt: 347.4 g/mol
InChI Key: OFFPKTLYRLCUQD-JXMROGBWSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like the one often involves multi-step reactions, starting from simpler precursors. While the specific synthesis route for this compound is not directly reported, similar compounds have been synthesized through one-pot, multi-component reactions. For example, Arulvani Kathavarayan et al. (2022) synthesized a crystalline organic compound involving a thiophene ring via a one-pot three-component reaction, characterized by spectral techniques and single-crystal XRD (Kathavarayan et al., 2022). This method could potentially be adapted for the synthesis of the compound , emphasizing the importance of selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FT-IR). For instance, the crystal structure of a related compound was elucidated by XRD, revealing the spatial arrangement of atoms and the presence of intramolecular hydrogen bonds, which are crucial for understanding the compound's reactivity and properties (Sapnakumari et al., 2014).

Chemical Reactions and Properties

The presence of multiple functional groups in the compound implies a range of possible chemical reactions, such as nucleophilic addition to the acryloyl group, electrophilic aromatic substitution on the fluorophenyl ring, and reactions involving the thiophene ring. The reactivity of such compounds can be influenced by factors like steric hindrance and electronic effects of the substituents.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure can be influenced by the molecular structure and intermolecular forces. For example, the crystal packing and intermolecular contacts in a similar compound were studied using Hirshfeld surface analysis, revealing significant contributions from H...H, O−H...N, and N−H...O interactions (Kathavarayan et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activity, can be assessed through experimental studies and theoretical calculations, such as density functional theory (DFT). For related compounds, frontier molecular orbital (FMO) analysis and molecular docking studies have been employed to explore electronic properties and potential interactions with biological targets (Kathavarayan et al., 2022).

properties

IUPAC Name

methyl 4-ethyl-2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c1-4-14-11(2)24-17(16(14)18(22)23-3)20-15(21)10-7-12-5-8-13(19)9-6-12/h5-10H,4H2,1-3H3,(H,20,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFPKTLYRLCUQD-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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